molecular formula C15H13F6N3O3S B2361225 2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1705349-48-9

2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2361225
CAS RN: 1705349-48-9
M. Wt: 429.34
InChI Key: VIDXVOXUATZBAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl groups could be introduced using a trifluoromethylation reagent. The oxadiazole ring could be formed via a cyclization reaction. The sulfonyl group could be introduced using a sulfonylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups would likely add electron-withdrawing character to the molecule, while the sulfonyl group would likely add polarity. The piperidinyl group would add a basic nitrogen to the molecule, and the oxadiazole ring would add aromaticity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the trifluoromethyl groups could potentially undergo substitution reactions, while the oxadiazole ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would likely make the compound more hydrophobic, while the sulfonyl group would likely make it more polar .

Scientific Research Applications

Organic Synthesis

In the realm of organic chemistry, this compound can serve as a precursor for the synthesis of various fluorinated organic molecules. The presence of trifluoromethyl groups makes it a valuable building block for creating compounds with enhanced chemical stability, lipophilicity, and bioactivity, which are desirable traits in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The trifluoromethyl groups in the compound’s structure are of particular interest in medicinal chemistry. These groups can improve the metabolic stability of drugs, making them more resistant to degradation in the body. This can lead to the development of medications with longer half-lives and potentially more consistent therapeutic effects .

Material Science

In material science, the compound’s ability to undergo functionalization makes it a candidate for creating advanced materials. For example, it could be used to synthesize polymers with specific properties, such as increased resistance to heat or chemical attack, or to create novel coatings that provide protection against environmental factors .

Environmental Science

The compound’s potential for creating fluorinated derivatives means it could be used in environmental science to develop sensors or probes that detect pollutants or toxins. Its chemical structure allows for the introduction of specific functional groups that can interact with environmental targets, aiding in monitoring and cleanup efforts .

Agricultural Chemistry

In agriculture, compounds with trifluoromethyl groups are often used to create pesticides and herbicides. The compound could be utilized to develop new formulations that are more effective at lower doses, reducing the environmental impact and improving safety for humans and wildlife .

Photocatalysis

The compound’s structure suggests potential applications in photocatalysis, where it could be part of systems that harness light energy to drive chemical reactions. This could be particularly useful in the development of sustainable processes for the synthesis of complex organic molecules .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its target in the body. The basic nitrogen in the piperidinyl group could potentially allow it to act as a ligand for a receptor .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential uses. For example, if it’s intended to be a drug, studies could be done to determine its efficacy and safety .

properties

IUPAC Name

2-(trifluoromethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-1-3-11(4-2-10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDXVOXUATZBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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